Nepafenac D5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

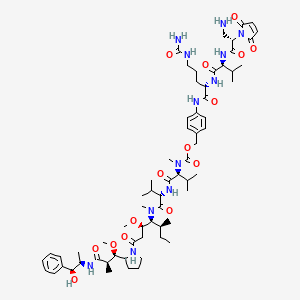

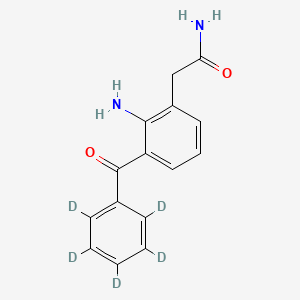

Nepafenac D5 is a labeled analogue of Nepafenac, a COX-2 inhibitor commonly used as an anti-inflammatory agent . It is intended for use as an internal standard for the quantification of nepafenac by GC- or LC-MS .

Synthesis Analysis

A novel, economic, and time-efficient reverse-phase ultra-performance liquid chromatographic (RP-UPLC) method has been developed for the analysis of Nepafenac in the presence of both impurities and degradation products generated by forced degradation .Molecular Structure Analysis

Nepafenac D5 has a molecular formula of C15H9D5N2O2 and a molecular weight of 259.31 . It is a small molecule and is classified as a non-steroidal anti-inflammatory drug (NSAID) .Chemical Reactions Analysis

When Nepafenac was subjected to acid hydrolysis, oxidative, base hydrolysis, photolytic, and thermal stress, degradation was observed only in oxidative and base hydrolysis .Physical And Chemical Properties Analysis

Nepafenac D5 is a solid substance with a light yellow to yellow color . It has a high solubility in DMSO .Wissenschaftliche Forschungsanwendungen

Cataract Surgery

Nepafenac is used in the prevention and treatment of pain and inflammation associated with cataract surgery . It is a nonsteroidal anti-inflammatory drug (NSAID) that is applied topically to the eye . Inflammation following cataract surgery is a normal physiological response to trauma and typically resolves in time without intervention . However, within the eye, the effects of inflammation can result in detrimental conditions . Therefore, the treatment of ocular pain and inflammation is still a necessity .

Prevention of Macular Edema

Nepafenac has been evaluated for its effectiveness in preventing macular edema following cataract surgery in patients with diabetic retinopathy . A study found that a significantly lower percentage of patients in the nepafenac group developed macular edema relative to patients in the vehicle group . This suggests that nepafenac could be beneficial in maintaining visual acuity in diabetic patients following cataract surgery .

Treatment of Ocular Inflammation

Nepafenac is used to reduce postoperative inflammation, including corneal edema and iritis . It helps prevent the posterior segment complication of cystoid macular edema . While corticosteroids are very effective in controlling inflammation, NSAIDs like nepafenac provide surgeons with an alternative therapy for the reduction of inflammation associated with cataract surgery .

Increased Water Solubility and Trans-Corneal Permeation

Nepafenac’s water solubility and trans-corneal permeation can be increased by utilizing hydroxypropyl-β-cyclodextrin (HPBCD) . This could potentially improve the delivery of the drug to the eye .

Treatment of Ocular Pain

Nepafenac is used to treat ocular pain associated with cataract surgery . It is an effective alternative to corticosteroids, which are commonly used to control inflammation and associated pain .

Prevention of Posterior Synechiae

Posterior synechiae, a condition where the iris adheres to the lens, can be a complication of ocular inflammation . Nepafenac can help prevent this condition by controlling inflammation .

Wirkmechanismus

Target of Action

Nepafenac-d5, also known as Nepafenac D5, is a deuterium labeled variant of Nepafenac . The primary targets of Nepafenac-d5 are Prostaglandin G/H synthase 1 and 2 , also known as COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation.

Mode of Action

Nepafenac-d5 is a prodrug . After penetrating the cornea, it undergoes rapid bioactivation to amfenac , which is a potent non-steroidal anti-inflammatory drug (NSAID) that uniformly inhibits the activity of COX-1 and COX-2 . By inhibiting these enzymes, Nepafenac-d5 reduces the production of prostaglandins, thereby decreasing inflammation.

Biochemical Pathways

The inhibition of COX-1 and COX-2 by Nepafenac-d5 affects the prostaglandin synthesis pathway . This results in decreased formation of prostaglandin precursors , leading to reduced inflammation and pain. This is particularly beneficial in conditions like post-cataract surgery, where inflammation and pain are common.

Pharmacokinetics

Nepafenac-d5, like Nepafenac, rapidly crosses the cornea . This is crucial for its bioavailability in the eye. Following ocular administration, low but quantifiable plasma concentrations of Nepafenac and its active metabolite, amfenac, were observed . The active metabolite, amfenac, has a high affinity towards serum albumin proteins , which can affect its distribution in the body.

Result of Action

The primary result of Nepafenac-d5’s action is the reduction of inflammation and pain associated with cataract surgery . By inhibiting the production of prostaglandins, Nepafenac-d5 can alleviate these symptoms and promote healing.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8H,9,17H2,(H2,16,18)/i1D,2D,3D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFAQIPZVLVERP-XFEWCBMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nepafenac-d5 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.